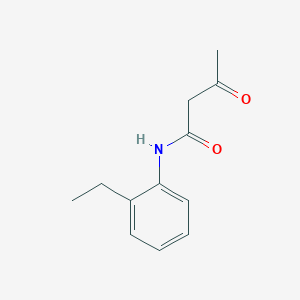

N-(2-Ethylphenyl)-3-oxobutanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Ethylphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group attached to a 2-ethylphenyl group and a 3-oxobutanamide moiety

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(2-Ethylphenyl)-3-oxobutanamide serves as a building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure enables it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to produce carboxylic acids.

- Reduction : The amide group can be reduced to form amines.

- Substitution : Engages in nucleophilic substitution reactions, facilitating the introduction of different functional groups.

Biology

Research into N-(2-Ethylphenyl)-3-oxobutanamide focuses on its potential biological activities. Studies suggest it may interact with specific biomolecules, influencing various biological pathways. Its role as a biochemical probe in proteomics research is under investigation, aiming to elucidate its effects on cellular processes.

Medicine

In pharmaceutical research, N-(2-Ethylphenyl)-3-oxobutanamide is explored as a potential active ingredient or intermediate in drug synthesis. Its structural characteristics may contribute to the development of novel therapeutic agents targeting specific diseases.

Data Table: Chemical Reactions and Products

| Reaction Type | Reactants | Products |

|---|---|---|

| Oxidation | N-(2-Ethylphenyl)-3-oxobutanamide + KMnO4 | Carboxylic acids |

| Reduction | N-(2-Ethylphenyl)-3-oxobutanamide + LiAlH4 | Amines |

| Substitution | N-(2-Ethylphenyl)-3-oxobutanamide + R-X (alkyl halide) | Functionalized derivatives |

Case Study 1: Synthesis of Novel Anticancer Agents

Recent studies have utilized N-(2-Ethylphenyl)-3-oxobutanamide as a precursor for synthesizing compounds with anticancer properties. Researchers modified its structure to enhance bioactivity against cancer cell lines, demonstrating its potential in drug development.

Case Study 2: Analysis of Biological Interactions

A proteomics study investigated how N-(2-Ethylphenyl)-3-oxobutanamide interacts with cellular proteins. The findings revealed that it binds to specific enzymes, suggesting a mechanism through which it could modulate biological functions, paving the way for therapeutic applications.

Wirkmechanismus

Target of Action

N-(2-Ethylphenyl)-3-oxobutanamide primarily targets the Arachidonate 5-lipoxygenase (5-LOX) and Histone deacetylase (HDAC) .

5-LOX is an enzyme that catalyzes the first step in leukotriene biosynthesis, playing a crucial role in inflammatory processes . HDAC is responsible for the deacetylation of lysine residues on the N-terminal part of the core histones, playing an important role in transcriptional regulation .

Mode of Action

It’s known that by binding with the catalytic residue cys-258, carbonic acid monoamide n-(2-ethylphenyl) propyl has the potential to interfere with cap5o catalytic activity .

Biochemical Pathways

The compound affects the biochemical pathways related to the degradation of butachlor . In the degradation of butachlor, phthalic acid is reported to be the intermediate product . The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-3-oxobutanamide typically involves the reaction of 2-ethylphenylamine with an appropriate acylating agent. One common method is the reaction of 2-ethylphenylamine with 3-oxobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(2-Ethylphenyl)-3-oxobutanamide can be achieved through a continuous flow process. This involves the use of a flow reactor where 2-ethylphenylamine and 3-oxobutanoyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Ethylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Ethylphenyl)acetamide

- N-(2-Ethylphenyl)propionamide

- N-(2-Ethylphenyl)butyramide

Uniqueness

N-(2-Ethylphenyl)-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

N-(2-Ethylphenyl)-3-oxobutanamide is an organic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.257 g/mol

- Functional Groups : Contains a ketone and an amide functional group.

The biological activity of N-(2-ethylphenyl)-3-oxobutanamide may be attributed to its interaction with specific molecular targets, such as enzymes and receptors. Initial studies suggest that the compound can modulate enzymatic activity, potentially influencing various biological pathways. Detailed investigations are necessary to elucidate the precise molecular mechanisms involved in its action.

Antimicrobial Activity

Research indicates that derivatives of N-(2-ethylphenyl)-3-oxobutanamide exhibit promising antimicrobial properties. For instance, studies have shown that certain analogues demonstrate significant activity against Gram-positive bacteria, making them potential candidates for antibiotic development .

Cytotoxicity and Toxicological Studies

Initial cytotoxicity assessments reveal that N-(2-ethylphenyl)-3-oxobutanamide exhibits low toxicity at moderate concentrations when tested on human lymphocytes and isolated mitochondria. This profile suggests a favorable safety margin for further pharmacological exploration.

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(2-ethylphenyl)-3-oxobutanamide, a comparison with other related compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-Methoxyphenyl)-3-oxobutanamide | C₁₁H₁₃NO₃ | Contains a methoxy group; studied for similar applications. |

| N-(4-Methylphenyl)-3-oxobutanamide | C₁₂H₁₅NO₂ | Features a methyl substituent; distinct reactivity patterns. |

| N-(3-Methylphenyl)-3-oxobutanamide | C₁₂H₁₅NO₂ | Similar structure but differs in substituent position; varied biological activities. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by researchers at the University of Groningen demonstrated that N-(2-ethylphenyl)-3-oxobutanamide derivatives exhibited over a 50-fold increase in antibacterial activity compared to traditional antibiotics when tested against specific bacterial strains .

- Cytotoxicity Assessment : In vitro studies involving human lymphocytes indicated that the compound had minimal cytotoxic effects at concentrations up to 100 µM, suggesting its potential for therapeutic use without significant adverse effects.

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it may inhibit certain enzymes involved in bacterial cell wall synthesis, providing a rationale for its observed antimicrobial effects.

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-10-6-4-5-7-11(10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGZZIRKDQLKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.